

17-Hydroxyventuricidin A (CAS: 113204-43-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 17-Hydroxyventuricidin A

Cat. No.: B12421904

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This technical guide provides an in-depth overview of **17-Hydroxyventuricidin A**, a macrolide antibiotic with significant antifungal and antibacterial properties. This document is intended for researchers, scientists, and drug development professionals interested in the chemical characteristics, biological activity, and potential therapeutic applications of this compound.

Chemical and Physical Properties

17-Hydroxyventuricidin A, also known as YP-02259L-C, is a natural product isolated from *Streptomyces* species.^{[1][2][3]} It belongs to the venturicidin class of macrolide antibiotics.

Property	Value	Reference
CAS Number	113204-43-6	[1][2][3][4][5]
Molecular Formula	C ₄₁ H ₆₇ NO ₁₂	[1][2][6]
Molecular Weight	765.97 g/mol	[1][4][6][7]
Appearance	White solid	[3][7]
Purity	>95%	[7]
Solubility	Soluble in DMSO, ethanol, and methanol.	[2][3][5]
Storage	Store at -20°C for long-term stability (≥ 4 years). Solutions can be stored at -20°C for up to one month.	[2][7]

Biological Activity and Mechanism of Action

17-Hydroxyventuricidin A exhibits a broad spectrum of antimicrobial activity, demonstrating efficacy against various filamentous fungi and Gram-positive bacteria.[1][2][3][7][8]

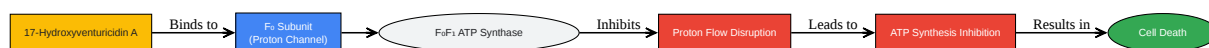
Antimicrobial Spectrum

The antimicrobial activity of **17-Hydroxyventuricidin A** has been evaluated against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from the literature.

Target Organism	Type	MIC (µg/mL)	Reference
Verticillium dahlia	Fungus	1.5	[1]
Fusarium sp.	Fungus	3.1	
Candida tropicalis R2 CIP203	Fungus (Yeast)	6.25	
Micrococcus luteus	Gram-positive bacterium	12.5	[2]
Bacillus subtilis	Gram-positive bacterium	25	[2]
Staphylococcus aureus	Gram-positive bacterium	50	[2]

Mechanism of Action: Inhibition of ATP Synthase

The primary mechanism of action for venturicidins, including **17-Hydroxyventuricidin A**, is the inhibition of F_0F_1 ATP synthase.[9] This enzyme is crucial for cellular energy production in both eukaryotic and prokaryotic organisms. By binding to the F_0 subunit of the ATP synthase complex, venturicidins block the proton channel, thereby disrupting the proton motive force and inhibiting the synthesis of ATP. This depletion of cellular energy ultimately leads to cell death.



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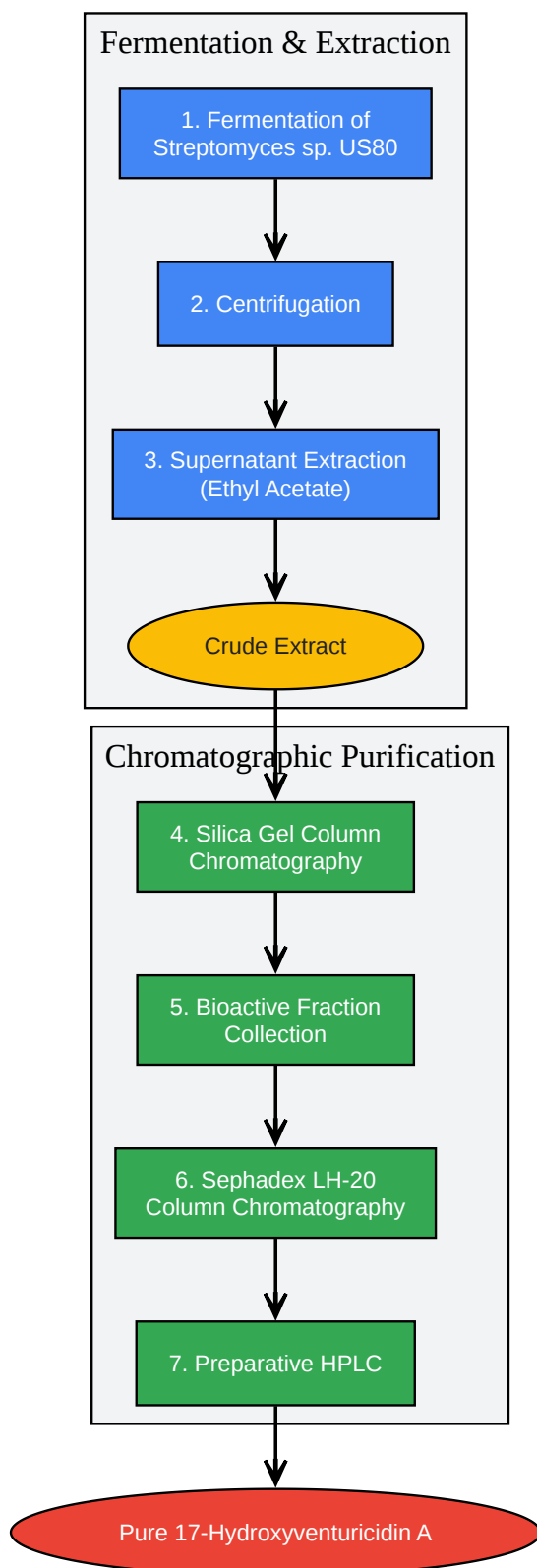
Mechanism of Action of **17-Hydroxyventuricidin A**.

Experimental Protocols

The following protocols are based on the methods described by Fourati-Ben Fguira et al. in Research in Microbiology (2005).

Isolation and Purification of 17-Hydroxyventuricidin A

The isolation and purification of **17-Hydroxyventuricidin A** from the culture broth of *Streptomyces* sp. strain US80 involves a multi-step process.



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Isolation and Purification Workflow.

Protocol Details:

- Fermentation: Streptomyces sp. strain US80 is cultured in a suitable production medium.
- Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with ethyl acetate. The organic phase is concentrated under vacuum to yield a crude extract.
- Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
- Bioassay-Guided Fractionation: Fractions are collected and tested for antimicrobial activity to identify the bioactive fractions.
- Sephadex LH-20 Chromatography: The active fractions are further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.
- Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column to yield pure **17-Hydroxyventuricidin A**.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Protocol Details:

- Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
- Serial Dilution: **17-Hydroxyventuricidin A** is serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the prepared microbial suspension.

- Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure Elucidation

The structure of **17-Hydroxyventuricidin A** was elucidated using a combination of spectroscopic techniques, including:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ^1H NMR, ^{13}C NMR, and 2D NMR techniques (COSY, HMQC, HMBC) to establish the connectivity of atoms and the stereochemistry of the molecule.

Conclusion

17-Hydroxyventuricidin A is a potent antimicrobial agent with a well-defined mechanism of action targeting the essential cellular process of ATP synthesis. Its broad spectrum of activity against fungal and Gram-positive bacterial pathogens makes it a compelling candidate for further investigation in the development of new anti-infective therapies. The detailed protocols and data presented in this guide provide a valuable resource for researchers in this field.

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- To cite this document: BenchChem. [17-Hydroxyventuricidin A (CAS: 113204-43-6): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421904#17-hydroxyventuricidin-a-cas-number-113204-43-6]

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